molecular formula C40H76N2O12 B607592 Gamithromycin CAS No. 145435-72-9

Gamithromycin

Número de catálogo B607592
Número CAS: 145435-72-9
Peso molecular: 777.05
Clave InChI: VWAMTBXLZPEDQO-UZSBJOJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gamithromycin is a macrolide antibiotic with the formula C40H76N2O12 . It is used for the treatment of bovine respiratory disease caused by Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis in beef and non-lactating dairy cattle . The compound is also licensed in Europe for the treatment of footrot in sheep caused by Dichelobacter nodosus and Fusobacterium nodosus .


Synthesis Analysis

The synthesis of Gamithromycin involves adding 9-deoxy-8 a-aza-8 a-homoerythromycin A and a protic solvent into a reaction kettle, sequentially adding an organic acid and propionaldehyde glycol under stirring, stirring for 0.5-4 hours at 10-30 ℃, then adding a boron reducing agent into the mixture, and reacting for 10-24 hours at 10-35 ℃ to obtain a reaction solution .


Molecular Structure Analysis

The molecular structure of Gamithromycin is complex, with 18 chiral centers . The molecular weight is 777.0 g/mol . The IUPAC name is quite long and complex, indicating the complexity of the molecule .


Chemical Reactions Analysis

Gamithromycin has both bacteriostatic and bactericidal action, mediated through the disruption of bacterial protein synthesis . A sensitive and precise method was developed for the determination of gamithromycin in an injection using ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) .


Physical And Chemical Properties Analysis

Gamithromycin is a white to beige powder and is insoluble in water . It is crystalline with one stable polymorphic form which is generally stable under elevated temperatures and not light sensitive . The molecular weight is 777.04 .

Aplicaciones Científicas De Investigación

Treatment of Haemophilus Parasuis in Piglets

Gamithromycin has been used in the treatment of bovine and swine respiratory diseases . A study aimed to establish the clinical breakpoint and optimum dose regimen for gamithromycin against Haemophilus parasuis in piglets . The study found that gamithromycin was well absorbed and fully bioavailable after intramuscular and subcutaneous administrations .

Treatment of Pasteurella Multocida in Rabbits

Gamithromycin has shown favorable pharmacokinetic properties in rabbits, including high subcutaneous bioavailability and low plasma protein binding . It has demonstrated concentration-dependent bactericidal activity and the PK/PD index area under the concentration-time curve over 24 h (AUC 24h )/MIC correlated well with efficacy .

Treatment of Bovine Respiratory Diseases

Gamithromycin is a novel semi-synthetic macrolide approved for the treatment and prevention of bovine respiratory diseases . Like other macrolides, it plays a bacteriostatic and bactericidal role by inhibiting the ribosomal 50S subunit .

Treatment of Various Bacterial Infections in Cattle

Gamithromycin has been used to treat various bacterial infections in cattle, including P. multocida, M. haemolytica, H. somni, Streptococcus, Trueperella pyogenes, E. coli, K. pneumoniae, Enterococcus, S. aureus, P. aeruginosa, and B. licheniformis .

Physico-Chemical Characteristics

Gamithromycin has several physico-chemical properties that make it suitable for use in veterinary medicine. These include solubility, appearance, melting point, particle size, hygroscopicity, chirality, isomers, polymorphism, and lack of sensitivity to light .

Mecanismo De Acción

Gamithromycin works by disrupting bacterial protein synthesis . It has both bacteriostatic and bactericidal action . The broad spectrum antimicrobial activity of gamithromycin includes Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, the bacterial pathogens most commonly associated with Bovine Respiratory Disease (BRD) .

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of Gamithromycin . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Direcciones Futuras

Gamithromycin has been demonstrated to be a safe and efficacious treatment for naturally occurring ovine footrot in a multicenter clinical field study . This suggests potential for expanded use in treating other conditions in various animal species.

Propiedades

IUPAC Name

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35+,37-,38+,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAMTBXLZPEDQO-UZSBJOJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904260
Record name Gamithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gamithromycin

CAS RN

145435-72-9
Record name Gamithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145435-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gamithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145435729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gamithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gamithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxa-7-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GAMITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE856183S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of gamithromycin?

A1: Gamithromycin exerts its antimicrobial effect by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. [, , , ] This action can be either bacteriostatic or bactericidal depending on the bacterial species, concentration of the drug, and other factors. [, ]

Q2: What is the molecular formula and weight of gamithromycin?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they identify gamithromycin as a semi-synthetic azalide macrolide. A search in chemical databases reveals the molecular formula to be C45H81N3O15 and the molecular weight to be 896.1 g/mol.

Q3: Are there any known compatibility issues with gamithromycin formulations?

A3: One study mentions that the intramuscular administration of gamithromycin can lead to severe local lesions, potentially due to the hyperosmolality of the injected solution. [] This highlights the importance of considering material compatibility in gamithromycin formulations.

Q4: What is the bioavailability of gamithromycin after subcutaneous administration in cattle?

A4: Gamithromycin exhibits high bioavailability after subcutaneous administration in cattle, ranging from 97.6% to 112%. []

Q5: How does gamithromycin distribute in the body after administration?

A5: Gamithromycin demonstrates rapid and extensive distribution into various tissues, particularly lung tissue, where concentrations are significantly higher than in plasma. [, , , ] It also accumulates in phagocytic cells like neutrophils and bronchoalveolar lavage cells. [, , ]

Q6: What is the terminal half-life of gamithromycin in different biological compartments?

A6: The terminal half-life varies depending on the compartment:* Plasma: 39.1 - 72.6 hours [, , , ]* Epithelial Lining Fluid (PELF): 50.6 - 63.6 hours [, , ]* Blood Neutrophils: 78.6 hours []* Bronchoalveolar Lavage (BAL) Cells: 70.3 - 125 hours [, , ]

Q7: What is the relationship between gamithromycin exposure and treatment success?

A7: Research suggests a positive correlation between higher gamithromycin exposure, in terms of concentration and duration, and positive treatment outcomes for bovine respiratory diseases. [] Specifically, higher PELF AUC0-24/MIC ratios for Pasteurella multocida were linked to treatment success. []

Q8: What is the in vitro activity of gamithromycin against common bovine respiratory pathogens?

A8: Gamithromycin shows activity against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, key bacterial pathogens implicated in bovine respiratory disease. [, , , , , ]

Q9: Has the efficacy of gamithromycin against Streptococcus suis been investigated?

A9: Yes, a study found the AUC/MIC ratio to be a reliable predictor of gamithromycin activity against Streptococcus suis in piglets. [] It also identified serum AUC24h/MIC targets for achieving stasis and various levels of bacterial kill. []

Q10: What animal models have been used to study gamithromycin's efficacy?

A10: Several animal models have been employed, including:* Neutropenic murine lung infection model for Pasteurella multocida [, ]* Bovine Mannheimia haemolytica challenge model [] * Piglet model for Bordetella bronchiseptica-associated respiratory disease []

Q11: Are there field studies assessing the efficacy of gamithromycin against naturally occurring bovine respiratory disease?

A11: Yes, multiple field studies have been conducted, evaluating gamithromycin's efficacy in treating and controlling naturally occurring BRD in feedlot cattle. [, , , , ] These studies often compare gamithromycin to other commonly used antimicrobials.

Q12: Is there evidence of resistance development to gamithromycin?

A12: While not extensively discussed in the provided abstracts, one study indicated that the MIC of gamithromycin for macrolide-resistant Rhodococcus equi isolates was significantly higher than for macrolide-susceptible isolates. [] This highlights the potential for cross-resistance with other macrolides and emphasizes the importance of monitoring resistance development.

Q13: What are the preferred routes of administration for gamithromycin?

A13: While gamithromycin is marketed for intramuscular administration, studies in foals suggest intravenous bolus injection as a safer and better-tolerated alternative, as it avoids severe local reactions associated with the intramuscular route. [, ] Subcutaneous injection is also commonly employed in cattle. [, , , , , ]

Q14: What analytical methods are used to quantify gamithromycin in biological samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique for quantifying gamithromycin concentrations in various biological matrices, including plasma, lung tissue, and bronchoalveolar lavage fluid. [, , , , , ]

Q15: Have any methods been developed for specifically detecting gamithromycin-related substances?

A15: Yes, a high-performance liquid chromatography (HPLC) method utilizing a C18 chromatographic column and a UV detector has been developed for detecting and quantifying gamithromycin-related substances. [] This method is crucial for controlling the quality of gamithromycin products and ensuring their safety and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.